ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
Description
Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a heterocyclic compound featuring a dihydropyrazole core substituted with thiophene rings and an acetoxy-phenoxy group. Its molecular formula is C₂₁H₁₉N₂O₄S₂, with a molecular weight of 443.51 g/mol. The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) is a five-membered heterocycle with two adjacent nitrogen atoms, which is known for its conformational flexibility and role in medicinal chemistry . The thiophene-2-carbonyl group at position 1 and the thiophen-2-yl substituent at position 3 contribute to its electron-rich aromatic system, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-27-21(25)14-28-18-8-4-3-7-15(18)17-13-16(19-9-5-11-29-19)23-24(17)22(26)20-10-6-12-30-20/h3-12,17H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJCHPSXLSPHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring, which is then further functionalized to achieve the desired compound.
Chemical Reactions Analysis
Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.96 |
| Compound B | MCF-7 (Breast) | 3.60 |
| Compound C | HCT116 (Colon) | 4.50 |
These findings suggest that modifications to the core structure can enhance anticancer efficacy, making it a promising area for further research .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that similar pyrazole derivatives exhibit potent inhibition of COX enzymes, which are crucial in the inflammatory response:
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound D | 71% (COX-2) | High |
| Compound E | 65% (COX-1) | Moderate |
These compounds demonstrated superior anti-inflammatory activity compared to standard treatments like celecoxib .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives with thiophene and pyrazole moieties possess activity against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
This suggests potential applications in treating infections caused by resistant bacterial strains .
Organic Photovoltaics
This compound has been explored for use in organic photovoltaic devices due to its favorable electronic properties. Its ability to act as an electron donor or acceptor in polymer blends enhances the efficiency of solar cells.
Conductive Polymers
The incorporation of this compound into conductive polymer matrices has been studied for applications in flexible electronics and sensors. The thiophene units contribute to the conductivity and stability of the materials under various environmental conditions .
Case Study 1: Anticancer Evaluation
A recent study synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on elucidating the mechanism of action for anti-inflammatory compounds derived from this compound. The study demonstrated that these compounds effectively inhibited pro-inflammatory cytokines and showed promise in preclinical models of arthritis .
Mechanism of Action
The mechanism of action of ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl 2-(2-(3-(2-Bromophenyl)-1-Carbamoyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate (6a)
- Molecular Formula : C₁₉H₁₈BrN₃O₄
- Key Differences: Replaces thiophene substituents with a bromophenyl group at position 3 and a carbamoyl group at position 1.
3-(2-Hydroxyphenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- Molecular Formula : C₂₁H₁₈N₂O₃S
- Key Differences: Substitutes the acetoxy group with a hydroxyl group on the phenyl ring, reducing lipophilicity (logP ≈ 3.2 vs. 4.1 for the target compound). The methoxyphenyl group at position 5 introduces electron-donating effects, altering electronic distribution compared to the thiophen-2-yl group. Crystallographic Data: Refined using SHELXL (), with a monoclinic crystal system and hydrogen bonding involving the hydroxyl group .
Functional Group Variations
Thiazole-Triazole Derivatives (9a–9e)
- Examples :
- 9c : N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative.
- 9e : N-[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide derivative.
- Key Differences :
- Replace the dihydropyrazole core with triazole-thiazole systems, increasing rigidity.
- Exhibit higher dipole moments due to electron-withdrawing groups (e.g., bromine, fluorine), affecting solubility and binding kinetics.
- Biological Activity : Demonstrated superior docking scores (e.g., 9c with –9.2 kcal/mol) compared to reference compounds in enzyme inhibition studies .
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a–7b)
- Examples: 7a: Contains a cyanothiophene moiety. 7b: Features an ethyl carboxylate group.
- Key Differences: Amino and hydroxy groups on the pyrazole ring enhance hydrogen-bonding capacity. Synthetic Routes: Utilize malononitrile or ethyl cyanoacetate in 1,4-dioxane with sulfur, differing from the target compound’s acetylation steps .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Thiophene substituents in the target compound enhance π-π stacking interactions compared to bromophenyl or methoxyphenyl analogs, as evidenced by computational docking studies .
- Solubility : The acetoxy group improves lipid solubility (predicted logP = 4.1) relative to hydroxylated analogs (logP = 3.2), suggesting better bioavailability .
- Synthetic Challenges: Thiophene carbonyl groups require careful handling under basic conditions to avoid ring-opening reactions, unlike carbamoyl or cyano derivatives .
Biological Activity
Ethyl 2-{2-[3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of thiophene and pyrazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H18N2O3S2 |
| Molecular Weight | 362.47 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OCC(=O)C(=C)C2=CS=CC=C2 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar structures to this compound showed promising results against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through its action on COX enzymes. In vitro assays revealed that derivatives of this compound exhibited selective inhibition of COX-1 and COX-2 enzymes, making them potential candidates for anti-inflammatory drug development .
Antimicrobial Activity
Thiophene-based compounds have been shown to possess antimicrobial properties. This compound may exhibit similar effects, as evidenced by studies on related thiophene derivatives that demonstrated significant antibacterial and antifungal activities .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Cellular Pathways : It could modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) : The compound may influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial effects.
Study on Anticancer Activity
In a recent investigation, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to controls. Histopathological analysis confirmed minimal tissue damage, suggesting a favorable safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
